![molecular formula C9H12O B2516024 螺[双环[2.2.1]庚烷-7,1'-环丙烷]-2-酮 CAS No. 20454-77-7](/img/structure/B2516024.png)

螺[双环[2.2.1]庚烷-7,1'-环丙烷]-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

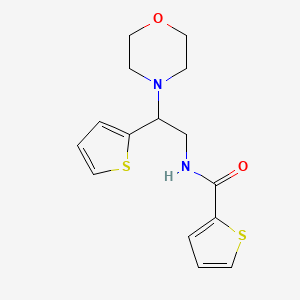

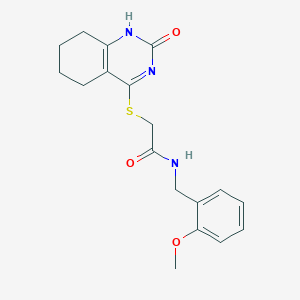

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. The compound is of interest due to its unique structural features that make it a valuable scaffold in organic synthesis and drug discovery. The spirocyclic motif is known to impart rigidity and define the three-dimensional shape of molecules, which is crucial for biological activity .

Synthesis Analysis

The synthesis of spirocyclic compounds can be complex due to the need to form multiple ring systems in a controlled manner. For instance, the synthesis of spiro[3.3]heptane-1,6-diamines has been reported, which are structurally related to the spiro[bicyclo[2.2.1]heptane] scaffold. These compounds were synthesized as building blocks for drug discovery, demonstrating the versatility of spirocyclic structures in medicinal chemistry . Additionally, the synthesis of 5-aza-spiro[2,4]heptanes via catalytic asymmetric 1,3-dipolar cycloaddition showcases the potential for creating complex spirocyclic motifs with high stereoselectivity, which is essential for the development of chiral drugs .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which significantly influences the spatial orientation of functional groups. This has been exemplified by the comparison of spiro[3.3]heptane scaffolds to cyclohexane scaffolds, where the spirocyclic compounds can act as restricted surrogates for disubstituted cyclohexane derivatives . The rigidity and defined geometry of spirocyclic structures are advantageous in drug design, as they can improve the specificity and binding affinity of lead compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including cyclopropanation, Diels-Alder cycloadditions, and dimerization reactions. For example, spiro[2.4]hepta-4,6-diene underwent cyclopropanation with diazomethane, leading to mono- and dicyclopropanation products . The Diels-Alder reactions of spiro[bicyclo[2.2.1]heptane-2,1'-[2,4]cyclopentadiene] have been studied for their π-facial stereoselectivity, which is governed by steric interactions at the transition state . Moreover, the homodimerization and codimerization of spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1'-cyclopropane] catalyzed by rhodium complexes have been explored, yielding various polycyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures. For instance, the steric bulk of the three-membered ring in spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] affects the approach of catalytically active species during polymerization reactions, leading to polymers with a high proportion of trans carbon-carbon double bonds . The stereochemistry of spirocyclic compounds can be elucidated using techniques such as 13C NMR spectroscopy, which provides insights into the arrangement of atoms within the molecule .

科学研究应用

立体化学性质和介质效应

螺[双环[2.2.1]庚烷-7,1'-环丙烷]-2-酮衍生物的合成和立体化学性质已被探索,重点是介质对立体异构化速率的影响。Cordes 和 Berson (1996) 研究了由重氮甲烷合成的螺(双环[2.2.1]庚烷-2,1‘-环丙烷)-2‘-酮的两种立体异构体的合成,发现溶剂的极性由于亲核溶剂中的基态稳定作用而显著影响反应速率和平衡比 (Cordes & Berson, 1996)。

催化环丙烷化

Shulishov 等人。(2019) 描述了使用铜或钯化合物催化螺[2.4]庚-4,6-二烯与重氮甲烷的环丙烷化。该过程产生单环和双环丙烷化产物,效率不同,突出了通过选择性催化创建复杂分子结构的潜力 (Shulishov 等人,2019)。

开环烯烃复分解聚合

螺[双环[2.2.1]庚-2-烯-7,1'-环丙烷] 已被 Seehof 和 Risse (1993) 用于开环烯烃复分解聚合 (ROMP) 以生产聚[2,1'-螺环丙烷-1,3-环戊烯亚乙烯基]。这项研究展示了该聚合物在材料科学中的潜在应用,特别是由于螺环丙烷环的空间效应而创造具有独特微观结构的聚合物 (Seehof & Risse, 1993)。

均二聚化和催化反应

Dzhemilev 等人。(1988) 研究了由 VIII 族过渡金属配合物催化的螺{双环[2.2.1]庚-2,5-二烯-7,1'-环丙烷}的均二聚化。他们的发现表明这些化合物在经历不同类型的环加成方案中的多功能性,导致形成各种应变烃,展示了合成化学应用的潜力 (Dzhemilev 等人,1988)。

属性

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUMUFCFIOFESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CC1C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)

![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)

![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)

![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)